Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-benzyl-4-hydroxy-2-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-24-19(23)13-8-9-16-14(11-13)17(21)15(18(22)20-16)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJNYIQCWWBZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate typically involves multi-component reactions. One common method is the Ugi-type multicomponent condensation reaction, which involves the reaction of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with aldehyde derivatives, amine derivatives, and isocyanides . This reaction is efficient and leads to the formation of the desired quinoline derivative with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process. Green chemistry principles, such as minimizing waste and using environmentally friendly solvents, are often applied to industrial production methods to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of hydroxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate has the molecular formula and a molecular weight of 323.34 g/mol. Its structural features include a quinoline ring system, which is known for its role in numerous bioactive compounds.
Pharmacological Applications
- Antimicrobial Activity
-
Analgesic Properties
- Research indicates that modifications of the quinoline structure can enhance analgesic effects. For instance, analogs related to ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline have been investigated for their ability to alleviate pain through mechanisms similar to established analgesics like diclofenac . These compounds demonstrate promising results in preclinical models of pain.
-
Antioxidant Activity
- The antioxidant potential of quinoline derivatives is well-documented, with studies suggesting that ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline can scavenge free radicals and reduce oxidative stress in biological systems . This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Synthesis and Derivative Development
The synthesis of ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives typically involves:
- Condensation Reactions : Utilizing various amines and carboxylic acids under controlled conditions to yield the desired quinoline structure.
- Thermal Methods : Some synthetic pathways employ thermolysis techniques to facilitate the formation of the compound without solvents, enhancing yield and purity .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various quinoline derivatives, ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics. This suggests a potential application in treating resistant bacterial infections.
Case Study 2: Analgesic Activity
A comparative study assessed the analgesic effects of ethyl 3-benzyl derivatives against standard analgesics using the acetic acid-induced writhing test in mice. The results indicated that certain derivatives exhibited superior analgesic effects compared to diclofenac at equivalent doses, warranting further investigation into their mechanisms of action and clinical applicability .
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of dihydroquinoline and dihydroisoquinoline derivatives. Key structural analogs include:
Electronic and Reactivity Differences
- Electron-Donating vs. Withdrawing Groups: The 4-hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to the 4-phenyl group in its chloro analog .
- Steric Effects : The 3-benzyl group introduces significant steric bulk compared to smaller substituents (e.g., methyl in 6d ), which may hinder binding to sterically sensitive biological targets.
Crystallographic and Supramolecular Behavior
- The ethyl ester at position 6 in the target compound likely influences crystal packing via weak C–H···O interactions, as observed in similar dihydroquinoline esters . In contrast, methoxy groups in 6d promote stronger O–H···O hydrogen bonds, leading to distinct lattice architectures.
- The benzyl group at position 3 may facilitate π-π stacking interactions, analogous to phenyl-substituted helicates in supramolecular assemblies , whereas methyl or chloro substituents lack this capability.
Biological Activity
Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
- Molecular Formula : C19H17NO4
- Molecular Weight : 323.34 g/mol
- CAS Number : 893767-87-8
These properties suggest a complex structure that may contribute to its biological functions.
Anticancer Properties
Research indicates that derivatives of the quinoline structure, including this compound, exhibit significant anticancer activity. A study highlighted the synthesis of various quinoline derivatives and their evaluation against cancer cell lines. The results demonstrated that certain derivatives could inhibit cell proliferation effectively. For instance, compounds with similar structures were reported to induce apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. It has been shown to possess antibacterial properties against a range of pathogens. In vitro studies revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes. For example, it has been reported as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and consequently reduce tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Variations in the benzyl group and hydroxyl substitutions have been correlated with enhanced biological activity. For example, modifications that increase lipophilicity have been shown to improve cellular uptake and bioavailability in cancer cells .
Case Study 1: Anticancer Activity in Breast Cancer Cells
In a study conducted by researchers at the Groningen Research Institute of Pharmacy, this compound was tested against various breast cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was attributed to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antibacterial agent .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of S. aureus and E. coli | |
| Enzyme Inhibition | Inhibits cyclin-dependent kinases |
Table 2: Structure-Activity Relationship Insights
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Ethyl 3-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylate, and how can reaction conditions be optimized?
- Methodology : A common approach involves cyclocondensation of substituted anilines with triethyl methanetricarboxylate under elevated temperatures (215–220°C). For example, N-substituted anilines react with excess triethyl methanetricarboxylate to yield quinolinecarboxylate derivatives. Post-synthesis, excess reagent can be recovered with <5% loss via distillation or column chromatography . Key parameters include temperature control, catalyst selection (e.g., AlCl₃ for Friedel-Crafts reactions), and solvent choice (e.g., 1,2-dichlorobenzene for high-boiling conditions) .
Q. How can the purity and structural identity of this compound be validated?
- Methodology :
- Chromatography : Use silica-gel column chromatography with petroleum ether/ethyl acetate gradients for purification .
- Spectroscopy : Confirm functional groups via IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and ¹H NMR (e.g., benzyl protons at δ 3.5–4.5 ppm). For ambiguous stereochemistry, compare experimental NMR shifts with computed data or use NOE experiments .
- Elemental Analysis : Verify C, H, N content (e.g., deviations >0.3% suggest impurities) .
Q. What crystallographic tools are essential for resolving its solid-state structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to analyze bond lengths, angles, and hydrogen-bonding networks (e.g., C–H···π interactions). Software like ORTEP-3 or Mercury CSD aids in visualizing anisotropic displacement ellipsoids and packing motifs .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for stereochemical assignments?
- Methodology : When NMR data alone are insufficient (e.g., overlapping signals or dynamic effects), combine SCXRD with computational methods:
- Density Functional Theory (DFT) : Calculate theoretical NMR shifts for proposed conformers and compare with experimental data.
- Hirshfeld Surface Analysis : Use CrystalExplorer to map intermolecular interactions and validate crystal packing .
- Example: In related dihydroquinoline derivatives, X-ray data resolved ambiguities in substituent configurations that NMR could not .
Q. What strategies mitigate challenges in crystallizing this compound for SCXRD?
- Methodology :
- Solvent Screening : Test mixed solvents (e.g., methylene chloride/hexane) for slow evaporation .
- Temperature Gradients : Use gradient cooling (e.g., 378 K → room temperature) to induce nucleation.
- Additives : Introduce trace co-solvents (e.g., DMF) to stabilize polymorphs.
Q. How can computational tools enhance the interpretation of electronic properties or reactivity?
- Methodology :
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis of the ester group).
- Docking Studies : Predict binding affinities if the compound is bioactive (e.g., quinoline-based inhibitors).
- Software: Gaussian (DFT), AutoDock (molecular docking), or Maestro (molecular modeling).
Q. What analytical techniques are recommended for detecting trace impurities in synthetic batches?
- Methodology :
- HPLC-MS : Use reverse-phase columns (C18) with UV/Vis detection (λ = 254 nm) and electrospray ionization (ESI-MS) for low-abundance byproducts.
- GC-MS : Monitor volatile impurities (e.g., residual solvents) .
- TLC-MS : Rapid screening of reaction progress and side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
